Granatin B is a polyphenolic compound predominantly found in the peel of the pomegranate (Punica granatum). It belongs to the class of ellagitannins, which are known for their significant health benefits and antioxidant properties. Granatin B has gained attention in the scientific community due to its potential therapeutic applications, including anti-inflammatory and anticancer effects.
Granatin B is primarily extracted from the pomegranate peel, which is rich in various bioactive compounds. The peel is often utilized in traditional medicine and is recognized for its high phenolic content. Various studies have highlighted the extraction of Granatin B from pomegranate peels using different methods, such as ultrasonic-assisted extraction and deep eutectic solvent extraction .
The synthesis of Granatin B can be achieved through various extraction techniques that focus on maximizing yield and purity. Common methods include:
The extraction process typically involves:
Granatin B's structure consists of multiple phenolic rings connected by carbon-carbon bonds and ester linkages. The compound's complex structure contributes to its biological activity and stability.
Granatin B participates in various chemical reactions typical of polyphenolic compounds:
Mass spectrometry techniques such as Q-TOF (quadrupole time-of-flight) have been employed to analyze these reactions, providing insights into the stability and reactivity of Granatin B under different conditions .
The mechanism by which Granatin B exerts its biological effects involves several pathways:
Studies have shown that Granatin B exhibits significant antioxidant activity measured through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating its potential in reducing oxidative damage .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been utilized to confirm the identity and purity of Granatin B extracted from pomegranate peels .
Granatin B has several scientific uses owing to its beneficial properties:
Research continues to explore new applications for Granatin B, particularly focusing on its role in functional foods and natural health products .
ROS as a Double-Edged Sword: Cancer cells exhibit elevated baseline ROS due to metabolic dysregulation, positioning them vulnerably to further oxidative insults. Granatin B amplifies intracellular ROS beyond the cytotoxic threshold by:
Downstream Apoptotic Activation: Elevated ROS directly damage DNA and activate stress-responsive pathways:
Table 1: Granatin B-Induced ROS and Apoptotic Markers in Cancer Models
Cell Line | Granatin B (µM) | ROS Increase (Fold) | Apoptosis Rate (%) | Key Effectors |
---|---|---|---|---|
HT-29 (colorectal) | 20 | 3.5 | 40 | Cleaved caspase-3, PARP ↓ |
DU-145 (prostate) | 30 | 2.8 | 35 | Bax/Bcl-2 ratio ↑, caspase-9 ↑ |
MCF-7 (breast) | 25 | 2.2 | 28 | p38/JNK phosphorylation ↑ |
S-Phase Arrest Mechanisms: Granatin B selectively halts DNA replication by disrupting synthetic machinery:
Consequences of Arrest:
Table 2: Cell Cycle Regulators Modulated by Granatin B
Target Protein | Change | Functional Impact | Validation Method |
---|---|---|---|
Cyclin A2 | ↓70% | Blocks G1/S transition | Western blot |
CDK2 | ↓65% | Inhibits replication initiation | Kinase assay |
p21WAF1/CIP1 | ↑3.2-fold | CDK2 inhibition | qPCR, Immunoblot |
CDC6 | ↓50% | Prevents origin firing | Chromatin IP |
Mitochondrial Permeabilization: Granatin B disrupts mitochondrial integrity via:
Apoptosome Formation: Cytochrome c expulsion activates APAF-1/caspase-9 apoptosomes, amplifying caspase-3 cleavage. Mitochondrial fission is concurrently enhanced via Drp-1 phosphorylation, facilitating organelle fragmentation and apoptosis [6] [9]. Notably, cyclophilin D (CypD) knockout cells resist Granatin B-induced apoptosis, confirming mitochondrial permeability transition pore (mPTP) involvement [9].
Overcoming Chemoresistance: Granatin B sensitizes cancer cells to 5-fluorouracil (5-FU) by:
Quantifiable Synergy:
Table 3: Granatin B and 5-FU Synergy in Preclinical Models
Model | Treatment | Tumor Volume Reduction (%) | Apoptosis Increase vs. Mono | Key Mechanisms |
---|---|---|---|---|
HT-29 xenograft | 5-FU (20 mg/kg) + Granatin B (15 mg/kg) | 60% | 2.1-fold | ↑Caspase-3, ↓P-gp, ↓cyclin A |
Chemoresistant HCT-116 | 5-FU (10 µM) + Granatin B (10 µM) | N/A (in vitro) | 40% higher | ROS ↑↑, γH2AX foci ↑ |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4